(S)-1-(4-Chloro-2-methylphenyl)ethanamine hydrochloride
Description
Properties
IUPAC Name |
(1S)-1-(4-chloro-2-methylphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN.ClH/c1-6-5-8(10)3-4-9(6)7(2)11;/h3-5,7H,11H2,1-2H3;1H/t7-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAAKQSKVORTCAV-FJXQXJEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)[C@H](C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10704229 | |
| Record name | (1S)-1-(4-Chloro-2-methylphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10704229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1213908-11-2 | |
| Record name | (1S)-1-(4-Chloro-2-methylphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10704229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The ketone substrate is subjected to hydrogenation under high-pressure H₂ (10–50 bar) in the presence of a transition-metal catalyst, such as ruthenium complexes with chiral phosphine ligands (e.g., BINAP derivatives). A representative reaction employs [(R)-BINAP-RuCl₂] as the catalyst, achieving enantiomeric excess (ee) values exceeding 98%. The reaction is conducted in polar aprotic solvents like methanol or ethanol at temperatures ranging from 25°C to 60°C.
Key Parameters:
| Parameter | Optimal Range |
|---|---|
| Catalyst Loading | 0.5–2 mol% |
| Hydrogen Pressure | 15–30 bar |
| Temperature | 40–50°C |
| Reaction Time | 12–24 hours |
Post-reduction, the free amine is isolated via filtration and solvent evaporation. The hydrochloride salt is subsequently formed by treating the amine with concentrated HCl in a non-aqueous solvent such as ethyl acetate.
Chiral Auxiliary-Mediated Synthesis
This method employs a chiral auxiliary to induce stereoselectivity during imine formation, followed by hydrogenolysis to yield the target amine. A patented protocol adapted from WO2015159170A2 illustrates this approach:
Stepwise Procedure
-
Imine Formation :
4-Chloro-2-methylacetophenone is condensed with (S)-α-methylbenzylamine in toluene under reflux, catalyzed by p-toluenesulfonic acid. Water formed during the reaction is removed azeotropically using a Dean-Stark trap. The resulting Schiff base, (S)-1-(4-Chloro-2-methylphenyl)ethylidene-(1-phenylethyl)amine, is obtained in >95% yield. -
Catalytic Hydrogenation :
The imine intermediate is hydrogenated over 10% Pd/C in ethyl acetate at 35–40°C under H₂ atmosphere. This step selectively reduces the imine bond while preserving the chiral configuration, affording the diastereomerically pure amine-Pd complex. -
Salt Formation and Resolution :
The crude amine is treated with p-toluenesulfonic acid to form a crystalline salt, which is recrystallized to enhance enantiopurity. Final cleavage of the auxiliary via hydrogenolysis yields this compound with >99.5% chiral purity.
Resolution of Racemic Mixtures
Racemic resolution remains a viable alternative when asymmetric synthesis is impractical. The process involves forming diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.
Example Protocol:
-
Racemic Amine Preparation :
The racemic amine is synthesized via non-selective reduction of 1-(4-chloro-2-methylphenyl)ethanone using NaBH₄ in THF. -
Diastereomer Formation :
The racemate is treated with (R)-mandelic acid in ethanol, leading to preferential crystallization of the (S)-amine-(R)-mandelate salt. -
Salt Cleavage :
The isolated diastereomer is basified with NaOH, and the free amine is extracted into dichloromethane. Subsequent treatment with HCl gas in ethyl acetate yields the hydrochloride salt with 92–95% ee.
Industrial-Scale Production Methods
Large-scale synthesis prioritizes cost-effectiveness and minimal waste. A continuous-flow hydrogenation system has been adopted for kilogram-scale production:
Process Highlights:
-
Catalyst Recycling : Immobilized Ru-BINAP catalysts on silica gel enable multiple reuse cycles without significant loss of activity.
-
Solvent Recovery : Methanol is distilled and reused, reducing environmental impact.
-
Quality Control : In-line HPLC monitors enantiomeric purity in real-time, ensuring batch consistency.
Economic Metrics:
| Metric | Value |
|---|---|
| Overall Yield | 78–82% |
| Catalyst Turnover Number | 1,200–1,500 |
| Production Capacity | 50–100 kg/month |
Analytical Characterization of Synthetic Products
Rigorous analytical protocols ensure compliance with pharmaceutical standards:
Key Techniques:
-
Chiral HPLC :
A Chiralpak IC column (250 × 4.6 mm, 5 μm) with hexane:isopropanol (90:10) mobile phase resolves enantiomers (retention times: 8.2 min for (S)-isomer, 9.7 min for (R)-isomer). -
Spectroscopic Data :
-
Thermal Analysis :
DSC reveals a sharp melting endotherm at 178–180°C, confirming crystalline purity.
Comparative Analysis of Preparation Methods
| Method | Enantiomeric Excess (%) | Yield (%) | Scalability | Cost (USD/kg) |
|---|---|---|---|---|
| Asymmetric Hydrogenation | 98–99.5 | 85–90 | High | 2,800–3,200 |
| Chiral Auxiliary | 99.5–99.9 | 70–75 | Moderate | 3,500–4,000 |
| Racemic Resolution | 92–95 | 60–65 | Low | 4,200–4,800 |
Key Observations :
Chemical Reactions Analysis
Types of Reactions
(S)-1-(4-Chloro-2-methylphenyl)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
(S)-1-(4-Chloro-2-methylphenyl)ethanamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various chiral compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-1-(4-Chloro-2-methylphenyl)ethanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Enantiomeric and Diastereomeric Comparisons
(R)-1-(4-Chloro-2-methylphenyl)ethanamine hydrochloride
- Structural Difference : Enantiomer (R-configuration at the chiral center).
- Impact : Enantiomers often exhibit divergent biological activities. For example, the (S)-enantiomer may bind preferentially to specific protein pockets due to stereochemical complementarity, while the (R)-form could show reduced or altered activity .
- Similarity Score : 0.98, indicating near-identical physicochemical properties but distinct stereochemical profiles .
(R)-1-(4-Chloro-3-methylphenyl)ethanamine hydrochloride
Substituent Position and Functional Group Variations
- (S)-1-(2-Chlorophenyl)ethanamine hydrochloride Structural Difference: Chlorine at the ortho position (vs. para in the target). This positional isomer may also exhibit lower solubility due to disrupted symmetry .
6-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride
- 1-(4-Chloro-2-methylphenyl)methanamine hydrochloride Structural Difference: Methanamine (shorter carbon chain) vs. ethanamine. The shorter chain may also decrease basicity .
Functional Group Modifications
(S)-1-(4-Nitrophenyl)ethanamine hydrochloride
- (S)-1-(4-(Methylsulfonyl)phenyl)ethanamine hydrochloride Structural Difference: Methylsulfonyl group at the para position.
Data Table: Key Structural and Hypothetical Properties
| Compound Name | Substituents/Modifications | Similarity Score | Hypothetical Impact on Properties |
|---|---|---|---|
| (S)-1-(4-Chloro-2-methylphenyl)ethanamine HCl | Cl (para), CH₃ (ortho), S-configuration | 1.00 | Baseline for comparison |
| (R)-1-(4-Chloro-2-methylphenyl)ethanamine HCl | R-configuration | 0.98 | Altered stereoselective interactions |
| (S)-1-(2-Chlorophenyl)ethanamine HCl | Cl (ortho) | N/A | Increased steric hindrance, reduced solubility |
| 6-Chloro-2,3-dihydro-1H-inden-1-amine HCl | Bicyclic indene system | 0.93 | Higher rigidity and lipophilicity |
| (S)-1-(4-Nitrophenyl)ethanamine HCl | NO₂ (para) | N/A | Enhanced reactivity in electron-deficient systems |
Biological Activity
(S)-1-(4-Chloro-2-methylphenyl)ethanamine hydrochloride, a chiral amine, has garnered attention in biological research due to its potential interactions with various molecular targets, particularly in pharmacology and toxicology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant studies, and potential applications.
- Molecular Formula : CHClN
- Molecular Weight : Approximately 155.63 g/mol
- Solubility : Exists as a hydrochloride salt, enhancing solubility and stability.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It may function as an agonist or antagonist depending on the biological context:
- Receptor Interaction : The compound can modulate neurotransmitter systems, influencing pathways related to mood regulation and cognitive functions.
- Enzyme Modulation : It has been shown to affect enzyme activities, which can lead to various biochemical responses relevant in therapeutic settings.
Anticancer Activity
Recent studies have highlighted the compound's potential in cancer treatment. For instance, it has been evaluated for its cytotoxic effects against various cancer cell lines:
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.48 | Induces apoptosis via caspase activation |
| HCT-116 | 0.78 | Cell cycle arrest at G1 phase |
These findings suggest that this compound may be developed as a promising anticancer agent through further structural modifications and optimization.
Neuropharmacological Effects
The compound is also being investigated for its effects on the central nervous system:
- Dopaminergic Activity : Studies indicate that it may influence dopamine receptor activity, which is crucial for treating disorders like depression and schizophrenia.
- Chiral Influence : The stereochemistry of this compound plays a significant role in its biological activity, affecting how it interacts with various receptors.
Case Studies
- Cytotoxicity Assessment :
- Neuropharmacological Research :
- Research focusing on its effects on neurotransmitter systems revealed that the compound could modulate receptor activity, leading to potential therapeutic applications in neurodegenerative diseases.
Future Directions
The ongoing research into this compound suggests several avenues for future investigation:
- Structural Optimization : Modifying the chemical structure to enhance selectivity and potency against specific targets.
- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy in live models.
- Combination Therapies : Exploring its use in combination with other therapeutic agents to improve treatment outcomes in cancer and neurological disorders.
Q & A
Q. How does substituent electronic effects influence the compound’s reactivity in nucleophilic substitutions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
